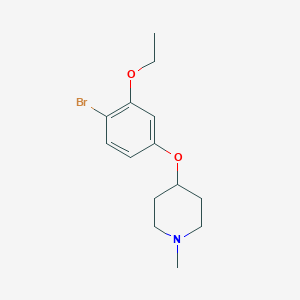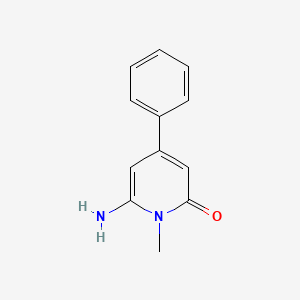
6-amino-1-methyl-4-phenyl-1H-pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-amino-1-methyl-4-phenyl-1H-pyridin-2-one is an organic compound belonging to the class of phenylpyridines. It is a polycyclic aromatic compound containing a benzene ring linked to a pyridine ring through a carbon-carbon or carbon-nitrogen bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1-methyl-4-phenyl-1H-pyridin-2-one can be achieved through several methods. One common approach involves the reaction of phenylacetaldehyde, the Strecker aldehyde of phenylalanine, with creatinine in the presence of formaldehyde and ammonia, which are formed in situ . This method allows for the formation of the desired compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
6-amino-1-methyl-4-phenyl-1H-pyridin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly electrophilic substitution, are common due to the aromatic nature of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can have different chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
6-amino-1-methyl-4-phenyl-1H-pyridin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 6-amino-1-methyl-4-phenyl-1H-pyridin-2-one involves its interaction with specific molecular targets and pathways. It can activate the transcriptional activity of certain genes and mediate membrane-initiated signaling involving various kinase cascades . Additionally, it can induce DNA damage and mutation, which is of particular interest in cancer research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 6-amino-1-methyl-4-phenyl-1H-pyridin-2-one include:
- 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine
- 1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and its specific chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
77693-05-1 |
|---|---|
Molekularformel |
C12H12N2O |
Molekulargewicht |
200.24 g/mol |
IUPAC-Name |
6-amino-1-methyl-4-phenylpyridin-2-one |
InChI |
InChI=1S/C12H12N2O/c1-14-11(13)7-10(8-12(14)15)9-5-3-2-4-6-9/h2-8H,13H2,1H3 |
InChI-Schlüssel |
BUVQXXFSUMDACR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC(=CC1=O)C2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,2,4]Triazolo[1,5-a]pyridin-7-ol hydrochloride](/img/structure/B13938234.png)
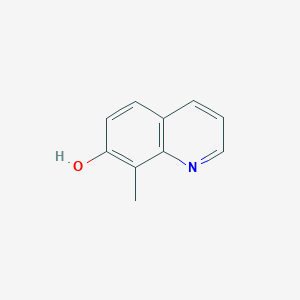
![1-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanone](/img/structure/B13938248.png)
![(2-Methyl-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)boronic acid](/img/structure/B13938252.png)


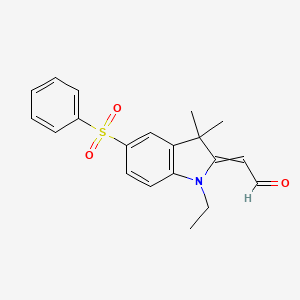
![1-(tert-butoxycarbonyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B13938274.png)
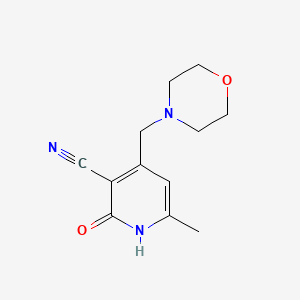
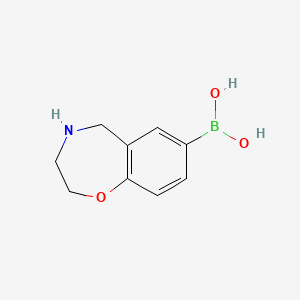

![9-chloro-8,12-dimethylbenzo[a]acridine](/img/structure/B13938288.png)

